![molecular formula C34H31NO2 B12675853 N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 68589-67-3](/img/structure/B12675853.png)
N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with isopropyl-substituted benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.
Scientific Research Applications
N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
- N,N-Dibenzyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
- N,N-Dibenzyl-3’-ethyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
Uniqueness
N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific targets, making it a valuable compound for research and development.
Properties
CAS No. |
68589-67-3 |
|---|---|
Molecular Formula |
C34H31NO2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7-amine |
InChI |
InChI=1S/C34H31NO2/c1-25(2)31-21-29-15-9-10-16-32(29)36-34(31)20-19-28-17-18-30(22-33(28)37-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3 |
InChI Key |
WUAHZVGJWCSXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



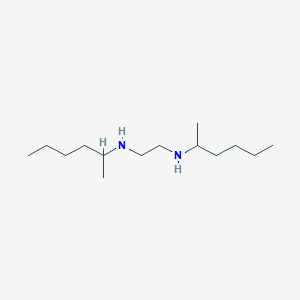
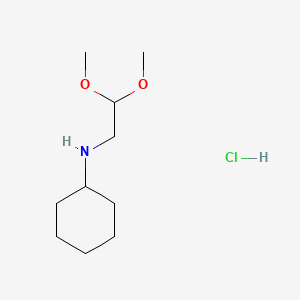
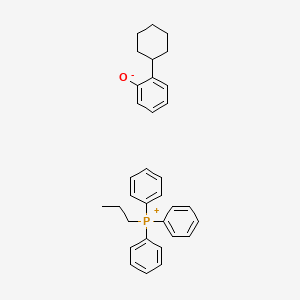
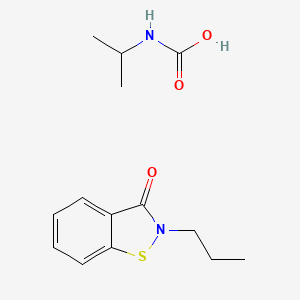

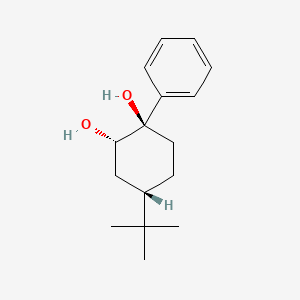
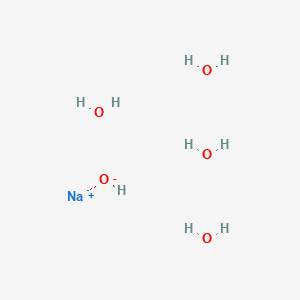

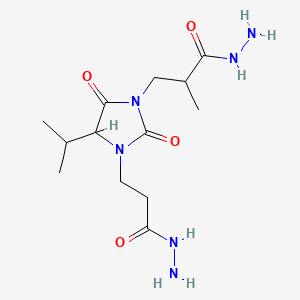
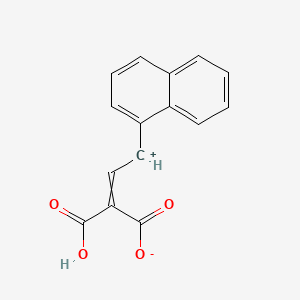
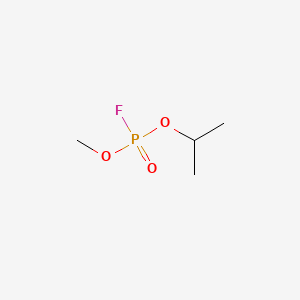

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
